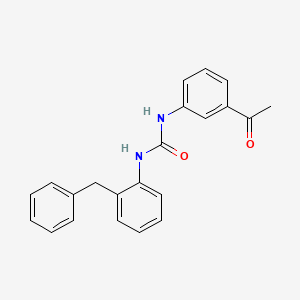![molecular formula C15H15ClN2S2 B5758893 N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5758893.png)
N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea is a chemical compound that has been extensively studied for its potential use in scientific research. It is known for its ability to inhibit the growth of cancer cells and has been investigated as a potential treatment for various types of cancer. In
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase II, which are involved in DNA replication and cell division. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the expression of various oncogenes. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to investigate the compound's potential use in treating other diseases such as malaria and tuberculosis.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea involves the reaction of 3-chloro-2-methylaniline and 2-methylthiophenol with thiourea in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol and requires careful control of reaction conditions such as temperature and pH to achieve optimal yields.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been extensively studied for its potential use in scientific research. It has been investigated as a potential treatment for various types of cancer, including breast, lung, and colon cancer. It has also been studied for its potential use in treating other diseases such as malaria and tuberculosis.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S2/c1-10-11(16)6-5-8-12(10)17-15(19)18-13-7-3-4-9-14(13)20-2/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCNIAUFALOGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)
![3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5758827.png)





![3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
![2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5758901.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5758907.png)
![2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol](/img/structure/B5758913.png)


